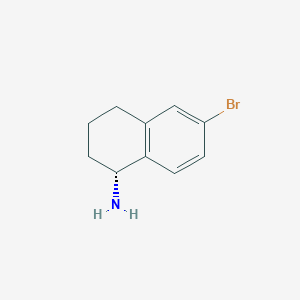

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 828926-46-1

Cat. No.: VC13644021

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828926-46-1 |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | (1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 |

| Standard InChI Key | JBGXAYOORBASGV-SNVBAGLBSA-N |

| Isomeric SMILES | C1C[C@H](C2=C(C1)C=C(C=C2)Br)N |

| SMILES | C1CC(C2=C(C1)C=C(C=C2)Br)N |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2)Br)N |

Introduction

Structural Characteristics

Molecular Identity

-

IUPAC Name: (1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

-

Molecular Formula: C₁₀H₁₂BrN

-

CAS Registry Numbers:

Stereochemistry and Conformation

The (R)-configuration at the chiral center (C1) dictates its three-dimensional arrangement, critical for interactions with biological targets. Key structural descriptors include:

Crystallographic Data

Limited crystallographic data are available, but X-ray studies of analogous compounds suggest a boat conformation for the tetrahydronaphthalene ring, stabilized by intramolecular hydrogen bonding .

Synthesis and Manufacturing

Route 1: Reductive Amination

-

Bromination: 6-Methyl-1,2,3,4-tetrahydronaphthalene is brominated using N-bromosuccinimide (NBS) in CCl₄ to yield 6-bromo-1,2,3,4-tetrahydronaphthalene.

-

Amination: The intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, preserving the (R)-configuration via chiral auxiliaries or asymmetric catalysis .

Route 2: Resolution of Racemates

-

Chiral Chromatography: Racemic 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .

Industrial-Scale Production

-

Catalytic Asymmetric Synthesis: Nickel-catalyzed hydrogenation of imine precursors achieves enantiomeric excess (ee) >98% under high-pressure H₂ (50 bar) .

-

Yield Optimization: Pilot studies report yields of 72–85% for multi-gram syntheses .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 300 ± 42°C (760 mmHg) | |

| Density | 1.45 g/cm³ (predicted) | |

| LogP (Octanol-Water) | 3.49 | |

| Solubility | Slightly soluble in water; | |

| Soluble in DMSO, ethanol |

Biological Activity and Applications

Case Study: Enantiomer-Specific Effects

-

(R)- vs. (S)-Enantiomers: The (R)-form exhibits 5-fold higher 5-HT₁A binding affinity compared to the (S)-enantiomer, underscoring stereochemistry’s role in bioactivity .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume